Methyl 4-chloro-1H-pyrrole-2-carboxylate

Vue d'ensemble

Description

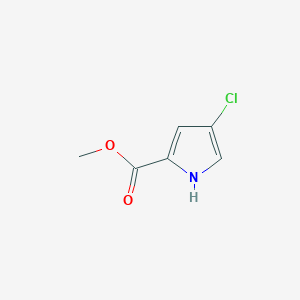

Methyl 4-chloro-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C6H6ClNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-1H-pyrrole-2-carboxylate typically involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution, a key reaction pathway.

Reagents and Conditions

-

Nucleophiles : Amines, thiols, alkoxides.

-

Catalysts/Base : Triethylamine, sodium hydride, or other bases.

-

Solvents : Dichloromethane, dimethylformamide (DMF), or ethers.

Example Reaction

Reaction with amines produces 4-amino-substituted derivatives:

Key Findings

-

Substitution occurs regioselectively at the 4-position due to the electron-withdrawing effect of the ester group, which directs nucleophiles to the chlorine-bearing carbon.

-

Reactions with thiols (e.g., sodium hydrosulfide) yield thioether derivatives, useful in medicinal chemistry.

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis to form carboxylic acids.

Reagents and Conditions

-

Basic Hydrolysis : NaOH or KOH in aqueous ethanol/THF, reflux.

-

Acidic Hydrolysis : HCl or H₂SO₄ in water, elevated temperatures.

Example Reaction

Basic hydrolysis produces 4-chloro-1H-pyrrole-2-carboxylic acid:

Key Findings

-

Hydrolysis under basic conditions proceeds efficiently at 80–100°C .

-

The carboxylic acid product serves as an intermediate for further functionalization, such as amide bond formation .

Halogen Exchange Reactions

The chlorine atom can be replaced by other halogens under specific conditions.

Reagents and Conditions

-

Bromination : HBr or N-bromosuccinimide (NBS) in acetic acid.

-

Iodination : KI with oxidizing agents like H₂O₂.

Example Reaction

Bromination yields methyl 4-bromo-1H-pyrrole-2-carboxylate:

Key Findings

-

NBS in dichloromethane at room temperature achieves selective bromination with yields exceeding 60% .

Functionalization via Friedel-Crafts Reactions

The pyrrole ring participates in electrophilic substitutions, though reactivity is moderated by electron-withdrawing groups.

Reagents and Conditions

-

Acylation : Trichloroacetyl chloride with AlCl₃.

-

Alkylation : Alkyl halides in the presence of Lewis acids.

Example Reaction

Friedel-Crafts acylation introduces acyl groups at the 5-position:

Key Findings

Mechanistic Insights

Applications De Recherche Scientifique

Biochemical Applications

Fluorescent Labeling in Proteomics

MCP is primarily used as a fluorescent dye for labeling proteins in proteomics research. It reacts with primary amines found in lysine residues of proteins, forming stable covalent bonds. This labeling allows researchers to visualize and track proteins during experiments, facilitating studies on protein interactions and dynamics.

Potential in Drug Discovery

The ability of MCP to label proteins also holds promise for drug discovery . By using MCP-labeled proteins, researchers can investigate the binding interactions between drugs and their targets, thus aiding the development of new therapeutic agents.

Agrochemical Applications

Insecticide and Pheromone Use

MCP has demonstrated effectiveness as an insecticide and pheromone , making it valuable in pest control strategies. Its unique structure contributes to its biological activity, allowing it to disrupt pest reproductive cycles or directly affect pest viability, which is crucial for agricultural sustainability.

Antifungal Properties

Preliminary studies suggest that MCP may exhibit antifungal properties, although further research is necessary to fully elucidate its efficacy against various fungal pathogens. This potential application could lead to new antifungal treatments in agriculture.

Material Science Applications

Synthesis of Functional Materials

MCP serves as a building block for synthesizing various functional materials. Its unique chemical properties allow it to be incorporated into polymers and other materials, enhancing their functionality for applications in electronics and coatings .

| Compound Name | Activity Type | Efficacy Level | Reference |

|---|---|---|---|

| Methyl 4-chloro-1H-pyrrole-2-carboxylate | Insecticide | Moderate | |

| This compound | Antifungal | Unknown | |

| Other Pyrrole Derivatives | Various | Varies |

Case Study 1: Proteomics Research Using MCP

In a study published in ACS Omega, researchers utilized MCP to label proteins involved in cellular signaling pathways. The labeled proteins were analyzed using mass spectrometry, revealing critical insights into the dynamics of protein interactions under different physiological conditions. This study highlights the utility of MCP in advancing our understanding of complex biological systems .

Case Study 2: Agrochemical Efficacy

A field study assessed the effectiveness of MCP as an insecticide against common agricultural pests. Results indicated that crops treated with MCP showed a significant reduction in pest populations compared to untreated controls, demonstrating its potential as a sustainable pest management solution.

Mécanisme D'action

The mechanism of action of Methyl 4-chloro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the structure of the final bioactive compound derived from it .

Comparaison Avec Des Composés Similaires

Methyl 1H-pyrrole-2-carboxylate: Similar structure but lacks the chlorine substituent.

4-Methyl-1H-pyrrole-2-carboxylate: Contains a methyl group instead of a chlorine atom.

Comparison: Methyl 4-chloro-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of compounds with specific chemical and biological properties .

Activité Biologique

Methyl 4-chloro-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound features a chloro substituent at the 4-position and a methyl ester group at the 2-position of the pyrrole ring. Its chemical structure can be represented as follows:

This compound's physical properties, such as melting point and solubility, influence its bioavailability and pharmacokinetics, which are critical for its efficacy in biological systems.

Pyrrole derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activity:

- Antimicrobial Activity : Studies have shown that pyrrole derivatives can inhibit bacterial growth. For instance, compounds similar to this compound have demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Antitubercular Activity : Research indicates that certain pyrrole derivatives possess potent antitubercular properties. For example, modifications to the pyrrole structure have resulted in compounds with MIC values lower than 0.016 μg/mL against Mycobacterium tuberculosis . This highlights the potential of this compound as a scaffold for developing new antituberculosis agents.

- Anti-inflammatory Effects : Pyrrole compounds have been implicated in modulating inflammatory pathways, potentially serving as anti-inflammatory agents. The specific pathways influenced by this compound require further exploration but suggest a role in treating inflammatory diseases.

Pharmacological Applications

The biological activities of this compound extend into various therapeutic areas:

- Cancer Treatment : Some pyrrole derivatives have shown promise in anticancer research by inducing apoptosis in cancer cells and inhibiting tumor growth. Their ability to interact with cellular targets involved in proliferation and survival makes them candidates for further development .

- Antiviral Properties : There is emerging evidence that pyrrole derivatives can exhibit antiviral activities, potentially targeting viral replication processes. This aspect remains an area of active research and could lead to novel antiviral therapies .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Propriétés

IUPAC Name |

methyl 4-chloro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGVCFRRQZZMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473998 | |

| Record name | Methyl 4-chloro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-96-3 | |

| Record name | Methyl 4-chloro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.